molecular formula C10H14O B1678436 Piperitenone CAS No. 491-09-8

Piperitenone

Cat. No. B1678436
CAS RN: 491-09-8
M. Wt: 150.22 g/mol
InChI Key: HKZQJZIFODOLFR-UHFFFAOYSA-N
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Description

Piperitenone is a natural monoterpene ketone which is a component of some essential oils . Both stereoisomers, the D-form and the L-form, are known. The D-form has a peppermint-like aroma and has been isolated from the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . The L-form has been isolated from Sitka spruce .


Synthesis Analysis

Piperitenone oxide and trans-piperitenone dioxide were prepared as racemic forms by epoxidation of piperitenone . The relative configuration between two epoxides in piperitenone dioxide was determined to be trans by 1H NMR analysis and nuclear Overhauser effect spectroscopy (NOESY) in conjunction with density functional theory (DFT) calculations .


Molecular Structure Analysis

The molecular structure of Piperitenone was analyzed using 1H NMR analysis and nuclear Overhauser effect spectroscopy (NOESY) in conjunction with density functional theory (DFT) calculations .


Chemical Reactions Analysis

Epoxidation of piperitenone with hydrogen peroxide proceeded in a phosphate buffer under weak basic conditions to give (±)-piperitenone oxide . These results suggest that the nonenzymatic epoxidation of piperitenone, which causes a decrease in the enantiomeric excess of natural piperitenone oxide, is accompanied by an enzymatic epoxidation in the biosynthesis of piperitenone oxide .


Physical And Chemical Properties Analysis

Piperitenone has a molar mass of 152.23 g/mol and a density of 0.9331 g/cm^3 . It has a melting point of 232 to 233 °C .

Scientific Research Applications

  • Antimicrobial Activity :

    • Piperitenone has been identified as a major component in the essential oil of Mentha pulegium L., exhibiting significant antimicrobial activity against various microorganisms, particularly Gram-positive bacteria. This supports the traditional use of Mentha pulegium L. for its antiseptic properties in treating infectious diseases (Mahboubi & Haghi, 2008).
  • Antihypertensive Effects :

    • Piperitenone oxide, a derivative of piperitenone, has been shown to reduce systolic blood pressure and serum endothelin-1 levels in spontaneously hypertensive rats. The mechanisms appear related to the modulation of endothelin-1 and nitric oxide levels, as well as affecting calcium homeostasis in vascular smooth muscle (Wei-tse Lan et al., 2017).
  • Cytotoxic, Antimicrobial, and Insecticidal Properties :

    • Mentha suaveolens Ehrh., containing piperitenone oxide, demonstrates a range of biological activities such as cytotoxic, antimicrobial, antioxidant, anti-inflammatory, hypotensive, and insecticidal properties. Piperitenone oxide, in particular, exhibits notable bioactivities in cells and animals (Božović, Pirolli & Ragno, 2015).
  • Intestinal Smooth Muscle Relaxant :

    • Piperitenone oxide is effective in relaxing intestinal smooth muscle, as observed in studies on the guinea pig ileum. This activity may be mediated partly by an intracellular effect (Sousa et al., 1997).
  • Role in Metabolism of Monoterpenes :

    • In peppermint (Mentha piperita), piperitenone is involved in the metabolic conversion of (-)-isopiperitenone to (+)-pulegone, a key step in the biosynthesis of several monoterpenes (Croteau & Venkatachalam, 1986).
  • Cardiovascular Effects :
  • The essential oil of Mentha x villosa, containing piperitenone oxide, has been shown to induce hypotensive and bradycardic effects in anaesthetised rats. These effects are attributed to the actions of piperitenone oxide and are mostly independent of the autonomic nervous system (Lahlou et al., 2001).
  • Insecticidal Properties :

    • Piperitenone oxide demonstrates significant insecticidal properties against the malarial vector Anopheles stephensi. It has been found to be more effective than the crude essential oil of Mentha spicata variety viridis in various bioassays, including larvicidal, ovicidal, oviposition-deterrent, and repellent activities (Tripathi et al., 2004).
  • Genotoxicity Assessment :

    • The genotoxicity of piperitenone oxide has been evaluated using both in vitro and in silico approaches. The compound showed potential for inducing both point mutations and DNA damage, suggesting the need for further evaluation of its safety as a flavoring agent (Di Sotto et al., 2017).
  • Metabolism and Toxicity :

    • The metabolic disposition of piperitenone in rats revealed various urinary metabolites and indicated a probable mechanism for the formation of p-cresol, a known toxin, from piperitenone. This study provides insights into the metabolic pathways and potential toxicological aspects of piperitenone (Madyastha & Gaikwad, 1999).

Safety And Hazards

Piperitenone oxide has been evaluated for larvicidal, ovicidal, oviposition-deterrent, developmental toxicity, and repellent properties against various stages of A. stephensi . The results indicated the higher efficacy of piperitenone oxide than the crude essential oil of M. spicata variety viridis in all the bioassay experiments .

properties

IUPAC Name

3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQJZIFODOLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883402
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to amber oily liquid, powerful sharp, minty, phenolic odour
Record name p-Menth-1,4(8)-dien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

106.00 to 107.00 °C. @ 10.00 mm Hg
Record name Piperitenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036999
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name p-Menth-1,4(8)-dien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.983
Record name p-Menth-1,4(8)-dien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Piperitenone

CAS RN

491-09-8
Record name Piperitenone
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URL https://commonchemistry.cas.org/detail?cas_rn=491-09-8
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Record name Piperitenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)-
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Record name 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one
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Record name PIPERITENONE
Source FDA Global Substance Registration System (GSRS)
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Record name Piperitenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 688 ml (6.0 mol) portion of mesityl oxide was put into a one liter capacity four neck flask, 4.18 ml (10 mmol) of 40% benzyltrimethylammonium hydroxide aqueous solution was added dropwise thereto and the mixture was heated to 80° C. To this was added dropwise 172 ml (2.0 mol) of 4-hydroxy-2-butanone spending 1 hour while keeping at 80° C. After completion of the dropwise addition, this was stirred for 30 minutes and then neutralized by adding dropwise 0.69 ml of acetic acid. By carrying out distillation of the reaction solution under a reduced pressure, 180 g of piperitenone was obtained. Yield 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step Two
Quantity
172 mL
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods II

Procedure details

A 688 ml (6.0 mol) portion of mesityl oxide was put into a one liter capacity four neck flask and mixed with 6.30 g (0.02 mol) of barium hydroxide octahydrate and 2.28 g (10 mmol) of benzyltriethylammonium chloride, and the mixture was heated to 80° C. To this was added dropwise 172 ml (2.0 mol) of 4-hydroxy-2-butanone spending 1 hour while keeping at 80° C. After completion of the dropwise addition, this was stirred for 30 minutes and then the reaction solution was distilled under a reduced pressure to obtain 182 g of piperitenone. Yield 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
catalyst
Reaction Step Two
Quantity
172 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods III

Procedure details

A 688 ml (6.0 mol) portion of mesityl oxide was put into a one liter capacity four neck flask and mixed with 13.82 g (0.1 mol) of potassium carbonate and 2.28 g (10 mmol) of benzyltriethylammonium chloride, and the mixture was heated to 80° C. To this was added dropwise 166.48 ml (2.0 mol) of methyl vinyl ketone spending 1 hour while keeping at 80° C. After completion of the dropwise addition, this was stirred for 30 minutes and then the reaction solution was distilled under a reduced pressure to obtain 186 g of piperitenone. Yield 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.82 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
catalyst
Reaction Step Two
Name
methyl vinyl ketone
Quantity
166.48 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods IV

Procedure details

A mixture of 200 parts of 3,3-dimethylacrolein and 600 parts of tetrahydrofuran is heated with 0.008 part of p-toluenesulfonic acid in an autoclave for three hours at a pressure of 50 atmospheres and a temperature of 210°C. The reaction product is worked up by distillation. 72.5 parts of piperitenone is obtained. The yield is 78% of theory at a conversion of 52%.
[Compound]
Name
200
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Yield
78%

Synthesis routes and methods V

Procedure details

A similar process is described by S. Ohshiro et al (Yakugaku Zasshi, 88, 417 (1968)). Here again the reaction of methyl vinyl ketone with excess mesityl oxide takes place in the presence of potassium hydroxide powder but without addition of tetrahydrofuran as the solvent. The piperitenone obtained is converted into a mixture of menthone and isomenthone by catalytic hydrogenation. However, in this process of yields of piperitenone are again only about 53%; furthermore, using this process the menthone/isomenthone mixture is obtained in only 64.6% yield and in a purity of only 89.8%. For this reason, the further reaction to give pure methol has to be carried out in an involved manner via menthone-oxime (Jap. Pat. No. 7,009,375) and menthylamine, which makes it doubtful whether the process is suitable for commercial operation.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Yield
64.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,700
Citations
M Božović, A Pirolli, R Ragno - Molecules, 2015 - mdpi.com
Since herbal medicines play an important role in the treatment of a wide range of diseases, there is a growing need for their quality control and standardization. Mentha suaveolens Ehrh…
Number of citations: 118 www.mdpi.com
L Civitelli, S Panella, ME Marcocci, A De Petris… - Phytomedicine, 2014 - Elsevier
Several essential oils exert in vitro activity against bacteria and viruses and, among these latter, herpes simplex virus type 1 (HSV-1) is known to develop resistance to commonly used …
Number of citations: 81 www.sciencedirect.com
KB Rameshkumar, DB Alan Sheeja, MS Nair… - Natural product …, 2015 - Taylor & Francis
… % of the oil was isolated and identified as piperitenone (3). The study highlights the plant as a rich source of the flavanone pinocembrin and the volatile aroma compound piperitenone. …
Number of citations: 19 www.tandfonline.com
AK Tripathi, V Prajapati, A Ahmad… - Journal of Medical …, 2004 - academic.oup.com
… The lethal response of piperitenone oxide and the oil toward fourth instar larvae … of piperitenone oxide at the same dose completely inhibited the oviposition. Furthermore, piperitenone …
Number of citations: 127 academic.oup.com
R Croteau, KV Venkatachalam - Archives of biochemistry and biophysics, 1986 - Elsevier
… Piperitenone is commonly considered to be the key intermediate in the … that piperitenone is the key intermediate between (-)-isopiperitenone and (+)-pulegone because piperitenone …
Number of citations: 80 www.sciencedirect.com
A Di Sotto, S Di Giacomo, L Abete, M Božović… - Food and chemical …, 2017 - Elsevier
… Piperitenone oxide, a natural flavouring agent also known as … Computational prediction for piperitenone oxide agreed with … assess the safety of piperitenone oxide as a flavouring agent. …
Number of citations: 17 www.sciencedirect.com
S Shimizu, N Ikeda, H Ueda - Journal of the Agricultural Chemical …, 1960 - Taylor & Francis
… coincided well with the value calculated for piperitenone 2, 4-… Besides the isolation of piperitenone, piperitone 2, 4-… peppermint oiP), while piperitenone did not give any crystalline …
Number of citations: 10 www.tandfonline.com
RH Reitsema - Journal of the American Chemical Society, 1957 - ACS Publications
… unreacted piperitenone mixed with the major product, piperitenone oxide. … of piperitenone with the main constituent not distinguishable from naturally occurring piperitenone oxide.The …
Number of citations: 35 pubs.acs.org
JJ Beereboom - The Journal of Organic Chemistry, 1966 - ACS Publications
We found that the heterogeneous system of potassium hydroxide and tetrahydrofuran restricts the for-mation of isoxylitone considerably. With equal molar quantities of mesityl oxide and …
Number of citations: 27 pubs.acs.org
NG Kavallieratos, EP Nika, A Skourti, DN Xefteri… - Industrial Crops and …, 2022 - Elsevier
Horsemint, Mentha longifolia (L.) Huds. (Lamiales: Lamiaceae), is a member of the genus Mentha, widely used for the repellent and insecticidal effectiveness of its essential oil (EO). …
Number of citations: 15 www.sciencedirect.com

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